molecular formula C21H14N2O2 B14499894 N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide CAS No. 64407-29-0

N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide

Cat. No.: B14499894
CAS No.: 64407-29-0
M. Wt: 326.3 g/mol
InChI Key: MNOQWLMFLDYLAU-UHFFFAOYSA-N
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Description

N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide is a hydrazide-hydrazone derivative featuring a phenanthrene core fused with a benzohydrazide moiety. The compound’s structure includes a conjugated aromatic system (phenanthren-9(10H)-one) linked via an imine (-C=N-) bond to a substituted benzohydrazide group.

Properties

CAS No.

64407-29-0

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

N-(10-hydroxyphenanthren-9-yl)iminobenzamide

InChI

InChI=1S/C21H14N2O2/c24-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)22-23-21(25)14-8-2-1-3-9-14/h1-13,24H

InChI Key

MNOQWLMFLDYLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide typically involves the condensation reaction between 10-hydroxyphenanthrene-9-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be employed in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: It can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Yield : Anthracene derivatives (e.g., 9a ) exhibit higher yields (92.5%) due to efficient conjugation and stability, whereas aliphatic substituents (e.g., 9d ) reduce yields .
  • Melting Points: Higher melting points (>200°C) correlate with hydrogen-bonding capacity (e.g., phenolic -OH and hydrazide N-H groups) .
  • UV-Vis : Anthracene/phenanthrene cores show bathochromic shifts (λmax ~275-280 nm) due to extended conjugation, unlike aliphatic derivatives .

Biological Activity

N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different cell lines, and comparative data on its activity relative to other compounds.

Chemical Structure and Properties

This compound contains a hydrazone functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H13_{13}N3_{3}O
  • Molecular Weight : 281.30 g/mol

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies indicate that this compound may exert its effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other hydrazone derivatives, it has been observed to inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells .
  • Induction of Apoptosis : The compound has shown significant activity in triggering apoptotic pathways in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

Several studies have evaluated the efficacy of this compound against different cancer cell lines. Below are key findings:

Cell Line EC50 (µM) Mechanism
Human Colorectal Carcinoma HCT1160.24Apoptosis induction
Hepatocellular Carcinoma SNU3980.088Apoptosis induction
Human Colon Cancer RKO0.14Apoptosis induction

These results indicate that the compound exhibits potent anticancer activity, with lower EC50 values suggesting higher efficacy compared to other known agents .

Comparative Analysis with Other Hydrazones

Hydrazones are recognized for their broad spectrum of biological activities. A comparative analysis shows that this compound holds promise among various derivatives:

Compound Name IC50 (µM) Activity Type
N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)0.24Apoptosis
N'-(2-oxoindolin-3-ylidene)benzohydrazides0.056Growth inhibition
This compound0.14Apoptosis

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